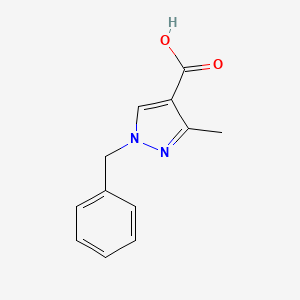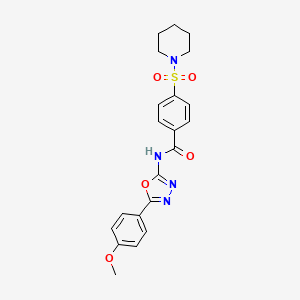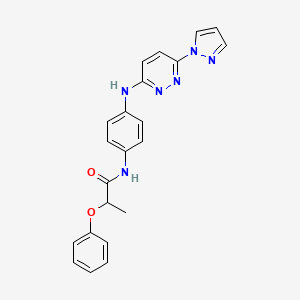![molecular formula C22H26N2O2 B2986088 N-phenethylspiro[chroman-2,4'-piperidine]-1'-carboxamide CAS No. 1421477-07-7](/img/structure/B2986088.png)
N-phenethylspiro[chroman-2,4'-piperidine]-1'-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[chromane-2,4’-piperidine]-4(3H)-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . It has been proven as one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals . It has been incorporated in a wide variety of pharmaceuticals and biochemicals .
Synthesis Analysis
A spiro compound is usually formed by the simultaneous reactions of condensation and cyclization . Significant advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones have been continuously reported in pre-clinical and clinical investigations .Molecular Structure Analysis
The addition of a spiro junction at the C2 position of the chroman-4-one molecule caused a significant change in the structure of the molecule, which led to a potentially beneficial change in the chemical and medicinal characteristics of the molecule .Chemical Reactions Analysis
Nucleophilic aromatic substitution (SNAr) reactions are significantly affected by the reaction media, because it involves the stabilization of species associated to the potential energy surface (PES) determining selectivity, reaction rates, and mechanisms .Applications De Recherche Scientifique
Anticancer Research
Compounds with the spiro[chroman-2,4’-piperidine] backbone have been developed with the primary objective of finding lead compounds in anticancer research. They have shown potential in inhibiting the release of histamine from isolated rat peritoneal mast cells, which is a significant step in cancer treatment strategies .
Antidiabetic Activity
These compounds have also been associated with antidiabetic properties. The specific mechanisms through which they exert this effect are subject to ongoing research and could provide new avenues for diabetes management .
Antioxidant Properties
The antioxidant capabilities of these compounds are being explored due to their potential to neutralize free radicals and reduce oxidative stress, which is a common factor in various chronic diseases .
Anti-obesity Effects
Research into the anti-obesity effects of spiro[chroman-2,4’-piperidine] derivatives is another exciting area. These compounds may offer new solutions for weight management and the treatment of obesity-related conditions .
Antiplasmodial Activity
Lastly, there is evidence that these compounds possess antiplasmodial activity, which could be crucial in the fight against malaria and other parasitic diseases .
Each of these fields represents a unique application of the compound “N-phenethylspiro[chroman-2,4’-piperidine]-1’-carboxamide”, showcasing its versatility and potential impact on scientific research and medicine.
For further detailed reading on each application, you can refer to the sources provided: Development of Spiro [chromane-2,4′-piperidine]-4 (3H)-one Piperidine Derivatives: Recent Advances in Scientific Research
Orientations Futures
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that there is potential for future research and development in this field.
Mécanisme D'action
Target of Action
Related spiro[chromane-2,4’-piperidine]-4(3h)-one compounds have shown their pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor agents .
Mode of Action
It is known that spiro compounds are usually formed by the simultaneous reactions of condensation and cyclization . The 4-phenyl group of the piperidine is essential for binding with the receptor and occupies an equatorial position .
Biochemical Pathways
Related spiro[chromane-2,4’-piperidine]-4(3h)-one compounds have been incorporated in a wide variety of pharmaceuticals and biochemicals .
Result of Action
Related spiro[chromane-2,4’-piperidine]-4(3h)-one compounds have shown their pharmacological potential in various therapeutic areas .
Propriétés
IUPAC Name |
N-(2-phenylethyl)spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c25-21(23-15-11-18-6-2-1-3-7-18)24-16-13-22(14-17-24)12-10-19-8-4-5-9-20(19)26-22/h1-9H,10-17H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYORABKWMSXNQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)NCCC3=CC=CC=C3)OC4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

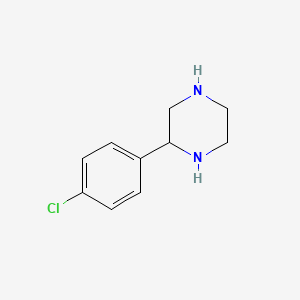
![Bicyclo[4.2.0]octan-7-one](/img/structure/B2986009.png)

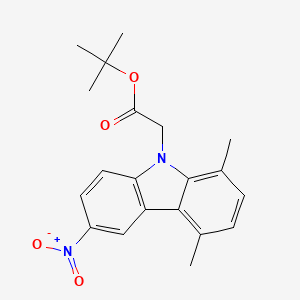
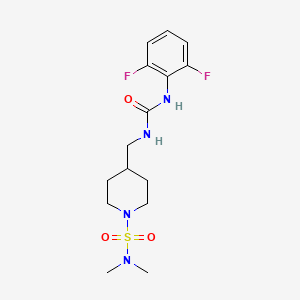
![3-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2986014.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B2986020.png)
![Methyl 4-methoxy-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylsulfamoyl]benzoate](/img/structure/B2986021.png)

